Full-Length Calreticulin vs. Vasostatin Fragment: Comparable Anti-Angiogenic Activity with Retained Calcium-Binding and Chaperone Functions
In a direct head-to-head study, full-length calreticulin and its N-terminal fragment vasostatin (amino acids 1–180) were compared for endothelial cell proliferation inhibition and in vivo tumor suppression. Full-length calreticulin selectively inhibited endothelial cell proliferation in vitro but not cells of other lineages, and suppressed angiogenesis in vivo — activities that were comparable to vasostatin. When inoculated into athymic nude mice, calreticulin inhibited Burkitt tumor growth comparably with vasostatin [1]. Critically, full-length calreticulin retains the P-domain high-affinity Ca²⁺-binding site (Kd ~1 μM) and C-domain high-capacity Ca²⁺ store (~25 mol Ca²⁺/mol protein) that vasostatin entirely lacks [2], meaning full-length CRT provides equivalent anti-angiogenic activity while additionally enabling calcium homeostasis and glycoprotein chaperone endpoints in the same experimental system.
| Evidence Dimension | Endothelial cell proliferation inhibition and in vivo tumor growth suppression |
|---|---|
| Target Compound Data | Full-length calreticulin: selective inhibition of endothelial cell proliferation in vitro; inhibited Burkitt tumor growth in athymic mice |
| Comparator Or Baseline | Vasostatin (calreticulin N-terminal fragment, amino acids 1–180): selective inhibition of endothelial cell proliferation in vitro; inhibited Burkitt tumor growth in athymic mice |
| Quantified Difference | Comparable (no statistically significant difference reported between full-length CRT and vasostatin for anti-angiogenic endpoints); full-length CRT additionally retains Ca²⁺ binding capacity of ~25 mol/mol (C-domain) + ~1 mol/mol (P-domain) vs. 0 mol/mol for vasostatin |
| Conditions | Human umbilical vein endothelial cells (HUVEC) and bovine capillary endothelial cells for proliferation assays; CA46 Burkitt lymphoma xenografts in athymic nude mice for tumor growth |
Why This Matters
A researcher requiring both anti-angiogenic activity and calcium-dependent chaperone readouts cannot replace full-length calreticulin with vasostatin without losing two core biochemical functions.
- [1] Pike SE, Yao L, Jones KD, Cherney B, Appella E, Sakaguchi K, Nakhasi H, Teruya-Feldstein J, Wirth P, Gupta G, Tosato G. Calreticulin and calreticulin fragments are endothelial cell inhibitors that suppress tumor growth. Blood. 1999;94(7):2461–2468. View Source
- [2] Michalak M, Corbett EF, Mesaeli N, Nakamura K, Opas M. Calreticulin: one protein, one gene, many functions. Biochem J. 1999;344(2):281–292. View Source
